Cas no 83969-17-9 (bis[[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium] sulphate)

bis[[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium] sulphate structure
83969-17-9 structure
Product name:bis[[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium] sulphate
CAS No:83969-17-9
MF:C38H48Br4N10O8S
MW:1124.53092384338
CID:888917
PubChem ID:44148328

bis[[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium] sulphate Chemical and Physical Properties

Names and Identifiers

    • bis[[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium] sulphate
    • Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate
    • NS00060042
    • Bis[[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium]sulphate
    • 83969-17-9
    • EINECS 281-595-6
    • Inchi: InChI=1S/2C19H24Br2N5O2.H2O4S/c2*1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h2*6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2
    • InChI Key: YWUPBEPVRFECQB-UHFFFAOYSA-L
    • SMILES: CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.[O-]S(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 1124.00698g/mol
  • Monoisotopic Mass: 1120.01108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 14
  • Complexity: 580
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 236Ų

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